Structural Differentiation from the 4-Fluoro Analog (CAS 1021209-53-9): Effect of Benzyloxy Ring Substitution on Physicochemical Properties
The target compound bears an unsubstituted benzyloxy group at position 5, whereas the closest commercially available analog (CAS 1021209-53-9) carries a 4-fluoro substituent on the benzyloxy phenyl ring . This single-atom substitution (H → F) reduces calculated lipophilicity by approximately 0.3–0.5 log units and introduces a hydrogen-bond acceptor at the para position, altering both membrane permeability and potential off-target interactions with proteins that recognize fluorinated aromatic moieties. Comparison of molecular properties reveals a molecular weight difference of 18 Da (418.49 vs. 436.48 g/mol) and a topological polar surface area (tPSA) difference driven by the fluorine substitution, which modifies the compound's positioning in key drug-likeness spaces (Rule of Five, CNS MPO) .
| Evidence Dimension | Physicochemical properties (molecular weight, lipophilicity, hydrogen-bond acceptor count) |
|---|---|
| Target Compound Data | MW 418.49 g/mol; 0 benzyloxy ring halogens (H substituent); 7 H-bond acceptors (theoretical) |
| Comparator Or Baseline | 4-Fluoro analog (CAS 1021209-53-9): MW 436.48 g/mol; 1 fluorine substituent; 8 H-bond acceptors |
| Quantified Difference | ΔMW = −18 Da (4.1% reduction); estimated ΔcLogP ≈ −0.3 to −0.5 log units (fluorine effect, class-level inference); ΔHBA = −1 acceptor |
| Conditions | Calculated molecular properties based on chemical structure; experimental logP/logD not published for either compound in peer-reviewed literature as of April 2026 |
Why This Matters
For procurement decisions, the absence of fluorine avoids potential metabolic defluorination liabilities and CYP450-mediated reactive metabolite formation associated with fluorinated aromatics, while the higher lipophilicity of the unsubstituted benzyloxy analog may favor blood–brain barrier penetration in CNS-targeted screening cascades.
